molecular formula C30H40N2O10 B1673226 Hexobendine CAS No. 54-03-5

Hexobendine

Cat. No. B1673226
CAS RN: 54-03-5
M. Wt: 592.7 g/mol
InChI Key: GIROHAYVVNQZLT-RYJWMXFHSA-N
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Description

Hexobendine is a vasodilator that acts as an adenosine reuptake inhibitor . It is used to treat several conditions including angina pectoris . It has not been approved in the United States or the United Kingdom, but has been used widely in Austria and Germany .


Synthesis Analysis

Hexobendine can be synthesized starting with a reaction between 3,4,5-trimethoxybenzoyl chloride and 3-chloropropanol to give the corresponding ester, 3-chloropropyl 3,4,5-trimethoxybenzoate. The last step involves the reaction between two molar equivalents of 3 with one molar equivalent of 1,2-dimethylethylenediamine, completing the synthesis of hexobendine .


Molecular Structure Analysis

Hexobendine has a molecular formula of C30H44N2O10, an average mass of 592.678 Da, and a monoisotopic mass of 592.299622 Da .


Physical And Chemical Properties Analysis

Hexobendine has a molecular formula of C30H44N2O10, an average mass of 592.678 Da, and a monoisotopic mass of 592.299622 Da . The percent composition is C 60.80%, H 7.48%, N 4.73%, O 26.99% .

Scientific Research Applications

Simulation Modeling in Ecology and Conservation

HexSim, a powerful new spatially-explicit, individual-based modeling framework, is an example of Hexobendine's application in research. HexSim has applications across various landscape settings, species, stressors, and disciplines, including ecology, conservation, genetics, and epidemiology. It provides insights into system responses to natural and anthropogenic forces, aiding in developing predictions and challenging past research assumptions (Schumaker & Brookes, 2018).

Effects in Thermobiological Studies

In a study on the marsupial sugar glider, the effects of Helium/Oxygen and temperature on aerobic metabolism were investigated. This research demonstrates Hexobendine's relevance in understanding thermal physiology and metabolic responses in biological organisms (Holloway & Geiser, 2001).

Advanced Imaging Techniques in Biofilm Systems

Hexobendine plays a role in advancing imaging techniques like laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM) for the analysis of complex natural systems. These techniques, facilitated by compounds like Hexobendine, enable in situ analysis of microbial communities' structure, composition, and dynamics (Neu et al., 2010).

Hydrological Ensemble Prediction

Hexobendine's application extends to hydrological forecasting, as seen in the Hydrological Ensemble Prediction Experiment (HEPEX). This project demonstrates its utility in producing reliable hydrological ensemble forecasts for public health, safety, and environmental benefit (Schaake et al., 2007).

Safety And Hazards

Hexobendine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQAMFQCSAJCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202302
Record name Hexobendine
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URL https://comptox.epa.gov/dashboard/DTXSID20202302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexobendine

CAS RN

54-03-5
Record name Hexobendine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexobendine [USAN:INN:BAN]
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Record name Hexobendine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13265
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Record name Hexobendine
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Record name Hexobendine
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Record name HEXOBENDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
856
Citations
JS Meyer, A Kondo, J Szewczykowski, F Nomura… - Journal of the …, 1970 - Elsevier
… following the intraduodenal administration of hexobendine; this began 20 min after the drug was given and persisted for 70 min in some animals. Hexobendine appears to be a potent …
Number of citations: 14 www.sciencedirect.com
O Kraupp, H Niessner, B Ploszczanski… - European Journal of …, 1967 - Elsevier
The action of hexobendine (N, N'-Dimethyl-N, N'-bis-[3(3',4',5'-trimethoxybenzoxy)-propyl]-ethyl-enediamine) was compared with the effects produced by anoxia on the concentration of …
Number of citations: 14 www.sciencedirect.com
DG Satchell, A Lynch, PM Bourke… - European Journal of …, 1972 - Elsevier
… Dipyridamole and hexobendine potentiate the inhibitory … Dipyridamole and hexobendine are potent coronary … Both dipyridamole and hexobendine inhibit the uptake of labelled …
Number of citations: 75 www.sciencedirect.com
N Kolassa, K Pfleger, M Träm - European journal of pharmacology, 1971 - Elsevier
… hexobendine, which markedly potentiated the action rate in both guinea-pigs and rats. From … , when dipyridamole or hexobendine were adenosine, whereas hexobendine either did not …
Number of citations: 68 www.sciencedirect.com
I Królikowska-Prasał - Acta Histochemica, 1979 - Elsevier
The research was carried out on albino rats. The animals in the experimental group were given Andia;mina (Hexobendine) in a dose of 40 mg/kg for a period of 7 days in the group I and …
Number of citations: 3 www.sciencedirect.com
PGW Plagemann, M Kraupp - Biochemical pharmacology, 1986 - Elsevier
… ≈ 0.5 nM) was inhibited by hexobendine and dilazep in a similar pattern. … [ 14 C]Hexobendine equilibrated across the plasma … Hexobendine inhibited the growth of various cell lines to a …
Number of citations: 33 www.sciencedirect.com
AL ROTHAUL, KJ BROADLEY - Cardiovascular Research, 1981 - academic.oup.com
… examines its possible involvement by use of hexobendine, an agent that enhances the effects … potentiated during perfusion with hexobendine. However, hexobendine did not potentiate …
Number of citations: 8 academic.oup.com
K Turnheim, B Plank, N Kolassa - Biochemical pharmacology, 1978 - Elsevier
Adenosine uptake in human erythrocytes at 0 consists of a saturable and a concentration-proportional component, the latter seems to represent uptake into a pericellulai compartment …
Number of citations: 58 www.sciencedirect.com
N Kolassa, R Stengg, K Turnheim - Pharmacology, 1978 - karger.com
… hexobendine, dipyridamole or dilazep. This difference was not altered when the degradation of hexobendine … purine riboside, further addition of hexobendine, dipyridamole, dilazep or …
Number of citations: 19 karger.com
G Raberger, O Kraupp - European Journal of Pharmacology, 1971 - Elsevier
… only 150-180 min following the intraduodenal application of hexobendine, at a time when the … myocardial binding of hexobendine occurs, leading to a direct effect of hexobendine on the …
Number of citations: 12 www.sciencedirect.com

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